Dehydromiltirone

Description

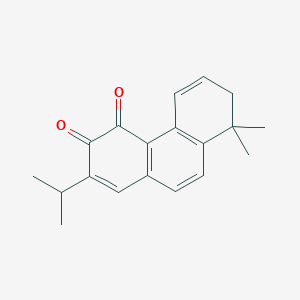

Structure

3D Structure

Properties

IUPAC Name |

8,8-dimethyl-2-propan-2-yl-7H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRLDPKLRMEKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C3=C(C=C2)C(CC=C3)(C)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151273 | |

| Record name | Dehydromiltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116064-77-8 | |

| Record name | Dehydromiltirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116064778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydromiltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROMILTIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPP9EW3OBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of Dehydromiltirone.

An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of Dehydromiltirone, a naturally occurring diterpenoid quinone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its core properties, experimental methodologies, and relevant signaling pathways.

Physicochemical Properties

This compound possesses a unique chemical structure that underpins its biological activity. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₂ | [1][2][3] |

| Molecular Weight | 280.36 g/mol | [3][4] |

| CAS Number | 116064-77-8 | [1][2] |

| IUPAC Name | 8,8-dimethyl-2-propan-2-yl-7H-phenanthrene-3,4-dione | [1] |

| Synonyms | 1,2-Dithis compound | [4][5] |

| Purity | >98% (by HPLC) | [2][6] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Short term: 0°C; Long term: -20°C (desiccated) | [2] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its anti-inflammatory, antioxidant, and anti-neuroinflammatory properties.[7][8][9] Its mechanisms of action often involve the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][7][10]

Inhibition of MAPK and NF-κB Signaling

This compound has been shown to inhibit the phosphorylation of p38, ERK, and JNK, key components of the MAPK signaling pathway.[4] It also prevents the degradation of IκB-α, an inhibitor of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB.[4] This dual inhibition of MAPK and NF-κB signaling contributes significantly to its anti-inflammatory effects.

Anti-Osteoclastogenesis Activity

This compound has been observed to inhibit osteoclast differentiation.[4] This effect is mediated by the downregulation of osteoclast-associated genes such as NFATc1, CTSK, c-Fos, Acp5, and MMP9, which is a direct consequence of its inhibitory action on the MAPK and NF-κB signaling pathways.[4]

Hepatoprotective Effects

In animal models of acute liver injury, this compound has demonstrated protective effects.[5][6] It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 in the liver.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Cell Culture and Treatment

Objective: To culture cells for in vitro assays and treat them with this compound.

Protocol:

-

Cell Thawing and Culture:

-

Rapidly thaw a cryovial of cells (e.g., RAW264.7 macrophages, Kupffer cells) in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Centrifuge at 300 x g for 5 minutes to pellet the cells.

-

Resuspend the cell pellet in fresh culture medium and transfer to an appropriate culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells in multi-well plates at a desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL).[4][5][6] A vehicle control (DMSO) should be included.

-

Incubate the cells for the desired period (e.g., 24 hours).[5][6]

-

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins in the MAPK and NF-κB pathways.

Protocol:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, IκB-α, NF-κB p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Animal Study: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury

Objective: To evaluate the in vivo hepatoprotective effects of this compound.

Protocol:

-

Animal Model:

-

Use male Sprague-Dawley rats or C57BL/6 mice.

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

-

-

Experimental Groups:

-

Control Group: Receives the vehicle (e.g., corn oil) only.

-

CCl₄ Model Group: Receives a single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg, diluted in corn oil) to induce acute liver injury.

-

This compound Treatment Groups: Receive different doses of this compound (e.g., 50, 100, 200 mg/kg) orally for a specified period (e.g., 5 consecutive days) before CCl₄ administration.[5]

-

-

Procedure:

-

Administer this compound or the vehicle orally to the respective groups for the designated duration.

-

On the final day of treatment, induce acute liver injury in the CCl₄ model and treatment groups by injecting CCl₄.

-

24 hours after CCl₄ injection, euthanize the animals and collect blood and liver tissue samples.

-

-

Biochemical and Histological Analysis:

-

Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.

-

Homogenize a portion of the liver tissue to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

-

Fix the remaining liver tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate liver histology.

-

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential, particularly in the context of inflammatory diseases. Its well-defined effects on the MAPK and NF-κB signaling pathways provide a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a starting point for researchers aiming to explore the pharmacological properties of this promising natural product.

References

- 1. This compound | C19H20O2 | CID 3082765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound supplier | CAS No :116064-77-8 | AOBIOUS [aobious.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 116064-77-8 | MOLNOVA [molnova.cn]

- 7. This compound inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 116064-77-8: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound|CAS 116064-77-8|DC Chemicals [dcchemicals.com]

- 10. CheMondis Marketplace [chemondis.com]

Methodological & Application

Synthesis of Dehydromiltirone Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Dehydromiltirone derivatives, a class of compounds with significant potential in drug discovery. This compound, a diterpenoid quinone isolated from Salvia miltiorrhiza, has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Structural modification of the this compound scaffold offers a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity.

Introduction

This compound and its parent compounds, tanshinones, are abietane-type norditerpenoid quinones that have garnered considerable interest in medicinal chemistry. Their biological activities are often attributed to their ability to modulate key signaling pathways implicated in various diseases. This document outlines synthetic strategies for generating novel this compound derivatives and protocols for evaluating their biological activities, with a focus on their anti-inflammatory and cytotoxic properties.

Data Presentation

The following tables summarize the cytotoxic and anti-inflammatory activities of representative this compound derivatives and related tanshinone analogs.

Table 1: Cytotoxic Activity of Tanshinone I Derivatives against Human Cancer Cell Lines

| Compound | Modification | Cell Line | IC₅₀ (µM) |

| Tanshinone I | Parent Compound | SGC7901 (Gastric Cancer) | > 10 |

| 4a | 6-(4-chlorophenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | SGC7901 (Gastric Cancer) | 2.5 |

| 4b | 6-(4-methoxyphenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | SGC7901 (Gastric Cancer) | 3.1 |

| 4c | 6-(4-methylphenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | SGC7901 (Gastric Cancer) | 4.2 |

| 4d | 6-(3,4-dimethoxyphenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | SGC7901 (Gastric Cancer) | 6.8 |

| 4e | 6-phenyl-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | SGC7901 (Gastric Cancer) | 8.5 |

| Tanshinone I | Parent Compound | HepG2 (Liver Cancer) | > 10 |

| 4a | 6-(4-chlorophenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | HepG2 (Liver Cancer) | 3.8 |

| 4b | 6-(4-methoxyphenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | HepG2 (Liver Cancer) | 5.2 |

| 4c | 6-(4-methylphenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | HepG2 (Liver Cancer) | 6.1 |

| 4d | 6-(3,4-dimethoxyphenyl)-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | HepG2 (Liver Cancer) | 9.3 |

| 4e | 6-phenyl-12-methyl-naphtho[1,2-h][1][2][3]triazolo[5,1-b]quinazoline-7,8-dione | HepG2 (Liver Cancer) | > 10 |

Data adapted from a study on Tanshinone I derivatives, which are structurally similar to this compound.[1]

Table 2: Anti-Inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Cell Line | Concentration | Inhibition of NO Production (%) |

| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10 µM | ~50% |

| Derivative 5c (12-dehydropyxinol derivative) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 1 µM | Significant Inhibition |

| Derivative 5c (12-dehydropyxinol derivative) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 5 µM | Dose-dependent Inhibition |

| Derivative 5c (12-dehydropyxinol derivative) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10 µM | Dose-dependent Inhibition |

Note: Specific quantitative data for this compound derivatives' anti-inflammatory activity is limited in the provided search results. The data for derivative 5c, a related diterpenoid, is included to illustrate the potential for potent anti-inflammatory effects.[4]

Experimental Protocols

Protocol 1: General Synthesis of Azacyclo-Tanshinone I Derivatives

This protocol describes a one-pot, three-component domino reaction for the synthesis of novel tanshinone I derivatives with an azacyclo moiety.[1] This method can be adapted for the synthesis of this compound derivatives.

Materials:

-

3-Hydroxy-8-methyl-1,4-phenanthrenequinone (Tanshinone I analog)

-

3-Amino-1,2,4-triazole

-

Substituted aldehydes

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethanol

Procedure:

-

A mixture of 3-hydroxy-8-methyl-1,4-phenanthrenequinone (1 mmol), 3-amino-1,2,4-triazole (1.2 mmol), a substituted aldehyde (1 mmol), and p-TsOH (0.1 mmol) in ethanol (20 mL) is stirred at reflux for 8-12 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate mixture) to yield the pure azacyclo-tanshinone I derivative.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic activity of synthesized derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

Materials:

-

Human cancer cell lines (e.g., SGC7901, HepG2)

-

Complete cell culture medium (e.g., MEM with 10% fetal calf serum)

-

Synthesized this compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in saline)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 3 × 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the evaluation of the anti-inflammatory activity of synthesized derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Synthesized this compound derivatives (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well culture plates

Procedure:

-

Seed RAW 264.7 cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., a known anti-inflammatory drug).

-

After incubation, collect the cell culture supernatants.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The biological effects of this compound and its derivatives are often mediated through the modulation of key inflammatory signaling pathways.

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Putative mechanism of anti-inflammatory action of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Enhancing the Oral Bioavailability of Dehydromiltirone Through Advanced Formulation Strategies

Application Notes and Protocols for Researchers in Drug Development

Dehydromiltirone, a key bioactive compound isolated from Salvia miltiorrhiza, has demonstrated significant therapeutic potential in various preclinical studies. However, its poor aqueous solubility presents a major obstacle to achieving adequate oral bioavailability, thereby limiting its clinical utility. This document provides detailed application notes and experimental protocols for developing a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) to enhance the oral absorption of this compound.

Due to the limited availability of specific public-domain pharmacokinetic data for formulated this compound, this document will utilize a representative study on a multi-component extract of Salvia miltiorrhiza containing structurally related tanshinones to illustrate the principles and potential outcomes of such a formulation strategy. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers.

Introduction to Bioavailability Enhancement Strategies

Poorly water-soluble drugs like this compound often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and low bioavailability. Advanced formulation strategies can overcome these limitations. Among these, Self-Microemulsifying Drug Delivery Systems (SMEDDS) have emerged as a promising approach. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of a microemulsion enhances the solubilization of the drug and provides a large surface area for absorption. To improve handling and stability, liquid SMEDDS can be solidified by adsorbing them onto a solid carrier, creating a Solid-SMEDDS (S-SMEDDS).

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic data from a representative study on a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) of a Salvia miltiorrhiza extract, illustrating the potential for this formulation to enhance the bioavailability of its active constituents. While this compound was not specifically quantified in this particular study, the significant improvements observed for other tanshinones are indicative of the potential for this formulation approach.

Table 1: Pharmacokinetic Parameters of Tanshinone IIA after Oral Administration in Rats

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |

| Suspension | 15.2 ± 4.5 | 0.5 ± 0.2 | 45.8 ± 12.3 | 100 |

| S-SMEDDS | 125.6 ± 21.8 | 0.3 ± 0.1 | 389.7 ± 55.4 | 850.9 |

Table 2: Pharmacokinetic Parameters of Cryptotanshinone after Oral Administration in Rats

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |

| Suspension | 8.9 ± 2.1 | 0.6 ± 0.3 | 25.4 ± 7.9 | 100 |

| S-SMEDDS | 78.3 ± 15.4 | 0.4 ± 0.1 | 256.1 ± 42.7 | 1008.3 |

Experimental Protocols

Preparation of this compound-Loaded S-SMEDDS

This protocol describes the preparation of a solid self-microemulsifying drug delivery system for this compound.

Materials:

-

This compound

-

Oil phase (e.g., Labrafil M 1944 CS)

-

Surfactant (e.g., Cremophor EL)

-

Co-surfactant (e.g., Transcutol P)

-

Solid carrier (e.g., Aerosil 200)

-

Organic solvent (e.g., Methanol)

-

Magnetic stirrer

-

Vortex mixer

-

Rotary evaporator

Procedure:

-

Screening of Excipients:

-

Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

-

Add an excess amount of this compound to a known volume of each excipient.

-

Stir the mixtures for 48 hours at room temperature.

-

Centrifuge the samples to separate the undissolved drug.

-

Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.

-

For each mixture, titrate with water and observe the formation of microemulsions.

-

Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

-

-

Preparation of Liquid SMEDDS:

-

Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

-

Accurately weigh the components and mix them using a magnetic stirrer until a clear and homogenous solution is formed.

-

Dissolve the desired amount of this compound in the prepared vehicle.

-

-

Preparation of Solid-SMEDDS (S-SMEDDS):

-

Add the liquid SMEDDS dropwise to the solid carrier (e.g., Aerosil 200) in a mortar.

-

Triturate the mixture until a uniform, free-flowing powder is obtained.

-

Dry the S-SMEDDS powder to remove any residual solvent.

-

In Vitro Characterization of S-SMEDDS

Procedure:

-

Droplet Size and Zeta Potential Analysis:

-

Reconstitute the S-SMEDDS powder in distilled water to form a microemulsion.

-

Measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

-

-

In Vitro Dissolution Study:

-

Perform dissolution testing using a USP dissolution apparatus (e.g., paddle method).

-

Fill the S-SMEDDS powder equivalent to a specific dose of this compound into hard gelatin capsules.

-

Use a suitable dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).

-

Withdraw samples at predetermined time intervals and analyze the concentration of dissolved this compound by HPLC.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the oral bioavailability of the this compound S-SMEDDS formulation in a rat model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound S-SMEDDS formulation

-

This compound suspension (control)

-

Oral gavage needles

-

Heparinized microcentrifuge tubes

-

Centrifuge

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Handling and Dosing:

-

House the rats under standard laboratory conditions with free access to food and water.

-

Fast the animals overnight before the experiment.

-

Divide the rats into two groups: one receiving the this compound S-SMEDDS and the other receiving the this compound suspension.

-

Administer the formulations orally via gavage at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

-

Plasma Sample Analysis:

-

Store the plasma samples at -80°C until analysis.

-

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them.

-

-

Pharmacokinetic Data Analysis:

-

Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

-

Determine the relative bioavailability of the S-SMEDDS formulation compared to the suspension.

-

Visualizations

Caption: Experimental workflow for the development and evaluation of a this compound S-SMEDDS formulation.

Caption: Simplified signaling pathways modulated by this compound.

Application Notes and Protocols for Molecular Docking Studies of Dehydromiltirone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dehydromiltirone (DHT), a diterpenoid quinone derived from Salvia miltiorrhiza, in molecular docking studies. This document outlines detailed protocols for in silico analysis of DHT's interaction with key protein targets, data interpretation, and subsequent experimental validation.

Introduction to this compound and its Therapeutic Potential

This compound has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, anti-osteoporotic, and potential anti-cancer effects. Mechanistic studies have revealed that DHT exerts its therapeutic effects by modulating critical signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways. Molecular docking serves as a powerful computational tool to elucidate the binding modes of DHT with its protein targets at an atomic level, providing insights into its mechanism of action and guiding further drug development efforts.

Key Protein Targets of this compound

Network pharmacology and experimental studies have identified several key protein targets of this compound. This document will focus on two prominent targets implicated in its mechanism of action:

-

Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α): A key regulator of inflammatory responses and cellular stress.

-

Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA): A central component of the PI3K/AKT/mTOR signaling pathway, crucial for cell growth, proliferation, and survival.

Molecular Docking Protocol: this compound with AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of this compound with MAPK14 and PIK3CA using AutoDock Vina, a widely used open-source docking program.

I. Software and Hardware Requirements

-

Hardware: A standard workstation with a multi-core processor is sufficient.

-

Software:

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking calculations.[1]

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

-

Open Babel: For converting chemical file formats.

-

II. Preparation of Receptor and Ligand

Workflow for Ligand and Receptor Preparation

Caption: Workflow for preparing the receptor and ligand files for docking.

-

Receptor Preparation (MAPK14 and PIK3CA):

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). Recommended PDB IDs are 1A9U for MAPK14 and 4FA6 for PIK3CA.

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands or non-standard residues.

-

Add polar hydrogens to the protein (Edit > Hydrogens > Add).

-

Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

-

Save the prepared protein in PDBQT format (File > Save > Write PDBQT).

-

-

Ligand Preparation (this compound):

-

Obtain the 3D structure of this compound. A common source is the PubChem database (CID: 3082765). Download the structure in SDF format.

-

Use Open Babel to convert the SDF file to a 3D PDB file.

-

Open the PDB file in AutoDock Tools.

-

Define the rotatable bonds to allow for ligand flexibility during docking (Ligand > Torsion Tree > Detect Root).

-

Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

-

III. Grid Box Generation

The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.

Grid Box Definition Workflow

Caption: Workflow for defining the docking search space (grid box).

-

In AutoDock Tools, with the receptor loaded, open the Grid Box tool (Grid > Grid Box).

-

Center the grid box on the active site of the protein. For MAPK14 (PDB: 1A9U), the active site can be centered around coordinates X=1.521, Y=20.841, Z=35.906.[2] For PIK3CA (PDB: 4FA6), the active site can be centered based on the position of the co-crystallized ligand.

-

Set the dimensions of the grid box. A size of 60 x 60 x 60 points with a spacing of 0.375 Å is a good starting point.[3]

-

Save the grid parameters in a configuration file (e.g., config.txt). This file will also contain other Vina parameters.

IV. Running AutoDock Vina

-

Create a configuration file (config.txt) with the following parameters:

-

Run AutoDock Vina from the command line:

V. Analysis of Results

-

The output file (ligand_out.pdbqt) will contain the predicted binding poses of this compound.

-

The log file (results.log) will contain the binding affinity (in kcal/mol) for each pose. The most negative value indicates the most favorable binding energy.

-

Visualize the docked poses and their interactions with the protein using PyMOL or UCSF Chimera. Analyze hydrogen bonds and hydrophobic interactions with key active site residues.

Quantitative Data Summary

The following tables summarize the predicted binding affinities of this compound and its analogs with MAPK14 and PI3Kα, as well as experimental data where available.

Table 1: Molecular Docking and Experimental Data for this compound and Analogs against MAPK14

| Compound | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Experimental IC50/Ki | Reference |

| This compound | 1A9U | AutoDock Vina | -8.1 to -9.9 | Not Reported | [2] |

| Mebendazole | Not Specified | Not Specified | Not Reported | 104 ± 46 nM (IC50) | [3][4] |

| Pentapeptide-3 | Not Specified | Not Specified | -8.25 | Not Reported | [5] |

Table 2: Molecular Docking and Experimental Data for this compound and Analogs against PI3Kα

| Compound | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Experimental IC50/Ki | Reference |

| Salvianolic acid A | 4FA6 | Glide | > -30 | Not Reported | [6] |

| Salvianolic acid C | 4FA6 | Glide | -56.74 | Not Reported | [6] |

| Cpd17 | Not Specified | Glide | -9.7 | 347 nM (Binding Affinity) | [7] |

| Inavolisib | Not Specified | Not Specified | Not Reported | 0.038 nM (IC50) | [8] |

Experimental Validation Protocols

Molecular docking predictions should be validated by in vitro or in vivo experiments. Below are generalized protocols for assays relevant to the targets of this compound.

I. MAPK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of MAPK pathway proteins (e.g., p38, ERK, JNK).

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) and treat with a stimulant (e.g., LPS) in the presence or absence of varying concentrations of this compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total p38, ERK, and JNK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence to visualize protein bands.

-

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio in the presence of this compound indicates inhibition of the MAPK pathway.

II. NF-κB Signaling Pathway Assay

This protocol assesses the effect of this compound on the degradation of IκBα and the nuclear translocation of NF-κB p65.

-

Cell Culture and Treatment: Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., TNF-α) with and without this compound.

-

Subcellular Fractionation: Separate cytoplasmic and nuclear protein fractions.

-

Western Blotting:

-

Perform Western blotting on the cytoplasmic fraction using an antibody against IκBα. A decrease in IκBα degradation indicates pathway inhibition.

-

Perform Western blotting on the nuclear fraction using an antibody against NF-κB p65. A decrease in nuclear p65 indicates inhibition of translocation.

-

III. PI3K/AKT Pathway Kinase Assay

This assay measures the inhibitory effect of this compound on the kinase activity of the PI3K/AKT pathway.

-

Cell Culture and Treatment: Treat cells with a growth factor (e.g., IGF-1) in the presence of varying concentrations of this compound.

-

Immunoprecipitation: Lyse cells and immunoprecipitate activated (phosphorylated) AKT.

-

Kinase Assay:

-

Incubate the immunoprecipitated p-AKT with a substrate (e.g., GSK-3α) and ATP.

-

Use a specific antibody to detect the phosphorylation of the substrate via Western blot or ELISA.

-

-

Analysis: A reduction in substrate phosphorylation in the presence of this compound indicates inhibition of the PI3K/AKT pathway.

Signaling Pathway Diagrams

This compound's Proposed Mechanism of Action

Caption: this compound inhibits MAPK14 and PIK3CA, key regulators of inflammatory and cell growth pathways.

Conclusion

Molecular docking is a valuable first step in understanding the therapeutic potential of this compound. The protocols and data presented here provide a framework for researchers to conduct in silico investigations and guide subsequent experimental validation. By combining computational and experimental approaches, the mechanism of action of this compound can be further elucidated, paving the way for its development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydromiltirone: A Tool for Investigating MAPK and NF-κB Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromiltirone (DHT), a diterpenoid quinone isolated from Salvia miltiorrhiza, has emerged as a valuable pharmacological tool for studying cellular signaling pathways. Of particular interest is its modulatory effect on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are central to a multitude of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of MAPK and NF-κB signaling is implicated in various pathologies, such as cancer, inflammatory disorders, and osteoporosis. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these critical signaling pathways.

This compound exerts its effects by inhibiting the phosphorylation of key kinases within the MAPK pathway, including p38, ERK, and JNK, and by preventing the degradation of IκB-α, a critical step in the activation of the NF-κB pathway.[1][2][3] These inhibitory actions make DHT a potent agent for dissecting the roles of these pathways in various biological contexts.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in cellular models, primarily focusing on its application in inhibiting osteoclast differentiation, a process heavily reliant on MAPK and NF-κB signaling.

| Parameter | Cell Line | Value | Reference |

| Effective Concentration | |||

| Inhibition of Osteoclast Differentiation | RAW264.7 | 5 - 10 µM | [2][3] |

| Inhibition of Osteoclast Differentiation | BMMs | 7.5 µM | [1][2] |

| Time-Course of Inhibition (at 10 µM) | |||

| Inhibition of p-ERK Phosphorylation | RAW264.7 | 45 and 60 minutes | [1][2] |

| Inhibition of p-p38 Phosphorylation | RAW264.7 | 45 and 60 minutes | [1][2] |

| Inhibition of p-JNK Phosphorylation | RAW264.7 | 60 minutes | [1][2] |

| Inhibition of IκB-α Degradation | RAW264.7 | 30 and 60 minutes | [1] |

Table 1: Summary of this compound's Efficacy in Cellular Assays.

| Gene Target | Cell Line | DHT Concentration | Fold Change (vs. RANKL-treated control) | Reference |

| NFATc1 | RAW264.7 | 5 µM | Significant Decrease | [1][2] |

| 10 µM | Significant Decrease | [1][2] | ||

| c-Fos | RAW264.7 | 5 µM | Significant Decrease | [1][2] |

| 10 µM | Significant Decrease | [1][2] | ||

| CTSK | RAW264.7 | 5 µM | Significant Decrease | [1][2] |

| 10 µM | Significant Decrease | [1][2] | ||

| MMP9 | RAW264.7 | 5 µM | Significant Decrease | [1][2] |

| 10 µM | Significant Decrease | [1][2] | ||

| Acp5 | RAW264.7 | 5 µM | Significant Decrease | [1][2] |

| 10 µM | Significant Decrease | [1][2] |

Table 2: Dose-Dependent Effect of this compound on Osteoclast-Related Gene Expression.

Signaling Pathway Diagrams

Caption: this compound's inhibitory action on MAPK and NF-κB signaling pathways.

Experimental Protocols

Protocol 1: Analysis of MAPK and NF-κB Pathway Protein Phosphorylation by Western Blot

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (IκB-α) signaling pathways in RAW264.7 macrophage cells.

Materials:

-

RAW264.7 cells (ATCC)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound (DHT)

-

PBS (Phosphate-Buffered Saline)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, IκB-α, and β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.[1]

-

-

Cell Treatment:

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 200 µL of ice-cold RIPA buffer (with inhibitors) to each well and incubate on ice for 30 minutes.[1]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Analysis of Gene Expression by Real-Time PCR (RT-PCR)

This protocol describes how to measure the effect of this compound on the mRNA expression levels of genes downstream of the MAPK and NF-κB pathways, such as NFATc1, c-Fos, CTSK, MMP9, and Acp5.

Materials:

-

Treated RAW264.7 cells (as in Protocol 1, with treatment for a longer duration, e.g., 24-48 hours)

-

RNA extraction reagent (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

RT-PCR instrument

-

Nuclease-free water

-

PCR primers (see Table 3)

Procedure:

-

RNA Extraction:

-

Following treatment of RAW264.7 cells with DHT and/or RANKL, lyse the cells and extract total RNA using a suitable reagent according to the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit as per the manufacturer's instructions.

-

-

Real-Time PCR:

-

Prepare the RT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Perform the RT-PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[2]

-

Include a melt curve analysis to verify the specificity of the PCR products.

-

-

Data Analysis:

-

Use the 2^-ΔΔCt method to calculate the relative gene expression, normalizing to a housekeeping gene such as β-actin or GAPDH.

-

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| NFATc1 | CGGGAAGAAGATGGTGCTGT | TTGGACGGGGCTGGTTAT | [4] |

| c-Fos | GGTGAAGACCGTGTCAGGAG | TATTCCGTTCCCTTCGGATT | [4] |

| CTSK | CAGCAGAGGTGTGTACTATG | GCGTTGTTCTTACTTCGAGC | [4] |

| MMP9 | CGTCGTGATCCCCACTTACT | AGAGTACTGCTTGCCCAGGA | [4] |

| Acp5 | TCCTGGCTCAAAAAGCAGTT | ACATAGCCCACACCGTTCTC | [2][4] |

| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | (General) |

Table 3: Primer sequences for mouse genes for use in RT-PCR.

Caption: Experimental workflow for Real-Time PCR analysis.

Conclusion

This compound is a potent inhibitor of the MAPK and NF-κB signaling pathways, making it an excellent tool for cell-based studies. While specific in vitro IC50 values for individual kinases are not yet widely reported, its efficacy in cellular models is well-documented. The protocols provided herein offer a framework for researchers to utilize this compound to explore the intricate roles of MAPK and NF-κB signaling in their specific areas of interest. Molecular docking studies suggest that p38 MAPK (MAPK14) may be a direct target, warranting further investigation through in vitro kinase assays to confirm this interaction and determine its inhibitory constant.[3] By employing the methodologies outlined in this document, researchers can effectively leverage this compound to advance our understanding of these fundamental cellular signaling networks.

References

- 1. This compound inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein phosphatase 1 regulatory subunit 18 suppresses the transcriptional activity of NFATc1 via regulation of c-fos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medsci.org [medsci.org]

Application of Dehydromiltirone in Osteoporosis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dehydromiltirone (DHT), a diterpenoid quinone derived from Salvia miltiorrhiza, in the study of osteoporosis. This document details the molecular mechanisms of DHT in inhibiting osteoclastogenesis and provides detailed protocols for key in vitro experiments to assess its efficacy.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a key factor in the pathogenesis of osteoporosis. This compound has emerged as a promising natural compound that can mitigate bone loss by directly targeting osteoclast differentiation and function.[1][2][3]

Mechanism of Action

This compound exerts its anti-osteoporotic effects primarily by inhibiting the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[1][2][3] This inhibition is mediated through the modulation of key signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3]

Upon stimulation by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), osteoclast precursors initiate a signaling cascade involving the phosphorylation of MAPK family members (P38, ERK, and JNK) and the degradation of the NF-κB inhibitor, IκB-α.[1][2] These events lead to the activation and nuclear translocation of transcription factors such as NFATc1 and c-Fos, which are critical for the expression of osteoclast-specific genes, including Cathepsin K (CTSK), Tartrate-resistant acid phosphatase (Acp5), and Matrix metallopeptidase 9 (MMP9).[1][2][3]

This compound has been shown to suppress the RANKL-induced phosphorylation of P38, ERK, and JNK, and inhibit the degradation of IκB-α.[1][2] This dual action effectively blocks the downstream activation of NFATc1 and c-Fos, leading to a significant reduction in the expression of osteoclastogenic genes and ultimately inhibiting osteoclast formation and bone resorption.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on osteoclastogenesis.

Table 1: Effect of this compound on Osteoclast-Related Gene Expression in RAW264.7 Cells

| Gene | DHT Concentration | Fold Change vs. Control (RANKL only) |

| NFATc1 | 5 µM | ↓ |

| 10 µM | ↓↓ | |

| c-Fos | 5 µM | ↓ |

| 10 µM | ↓↓ | |

| CTSK | 5 µM | ↓ |

| 10 µM | ↓↓ | |

| Acp5 (TRAP) | 5 µM | ↓ |

| 10 µM | ↓↓ | |

| MMP9 | 5 µM | ↓ |

| 10 µM | ↓↓ | |

| Data is presented as a qualitative summary of dose-dependent inhibition as reported in the source literature. "↓" indicates a decrease, and "↓↓" indicates a more significant decrease.[1] |

Table 2: Effect of this compound on Osteoclast Formation and Bone Resorption

| Cell Type | DHT Concentration | Inhibition of Osteoclast Number | Inhibition of Bone Resorption Area |

| RAW264.7 | 5 µM | Significant | Significant |

| 10 µM | Highly Significant | Highly Significant | |

| BMMs | 5 µM | Significant | Not specified |

| 7.5 µM | Highly Significant | Not specified | |

| Significance is a summary of reported statistical analysis.[4][5] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound on osteoclast differentiation and function are provided below.

Protocol 1: Cell Culture and Osteoclast Differentiation

1.1. Cell Lines:

-

RAW264.7: A murine macrophage cell line commonly used as a model for osteoclast precursors.

-

Bone Marrow Macrophages (BMMs): Primary cells isolated from the bone marrow of mice, representing a more physiologically relevant model of osteoclast progenitors.

1.2. Culture of RAW264.7 Cells:

-

Maintain RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2-3 days when they reach 80-90% confluency.

1.3. Isolation and Culture of BMMs:

-

Euthanize 4-6 week old C57BL/6J mice and isolate femurs and tibias under sterile conditions.

-

Flush the bone marrow from the bones using α-MEM medium.

-

Culture the bone marrow cells in α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

1.4. Osteoclast Differentiation:

-

Seed RAW264.7 cells or BMMs in appropriate culture plates.

-

To induce osteoclast differentiation, culture the cells in their respective media supplemented with 50 ng/mL RANKL. For BMMs, also include 50 ng/mL M-CSF.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) in the presence of RANKL (and M-CSF for BMMs).

-

Culture for 5-7 days, replacing the medium every 2 days, until mature, multinucleated osteoclasts are formed in the control group.

Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This assay is used to identify and quantify osteoclasts, which are rich in the TRAP enzyme.

-

After the differentiation period (Protocol 1.4), wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain for TRAP activity using a commercially available TRAP staining kit according to the manufacturer's instructions.

-

TRAP-positive cells that are multinucleated (≥3 nuclei) are counted as osteoclasts.

-

Capture images using a light microscope and quantify the number of osteoclasts per well.

Protocol 3: Bone Resorption Pit Assay

This assay assesses the functional ability of mature osteoclasts to resorb bone.

-

Perform osteoclast differentiation (Protocol 1.4) on bone-mimicking substrates such as dentin slices or calcium phosphate-coated plates.

-

After the differentiation period, remove the cells from the substrate by sonication in 1 M NH4OH or treatment with bleach.

-

Stain the resorption pits with 0.5% toluidine blue or by using Von Kossa staining for calcium phosphate plates.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total resorbed area per substrate using image analysis software (e.g., ImageJ).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of osteoclast-specific genes.

-

At the end of the differentiation period, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (NFATc1, c-Fos, CTSK, Acp5, MMP9) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Protocol 5: Western Blot Analysis

This method is used to detect the levels of specific proteins and their phosphorylation status in the signaling pathways.

-

For analysis of MAPK and NF-κB signaling, pre-treat the cells with this compound for a specified time (e.g., 2 hours) before stimulating with RANKL for short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of P38, ERK, JNK, and IκB-α, as well as β-actin as a loading control, overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Caption: this compound's inhibitory mechanism on RANKL-induced osteoclast differentiation.

Caption: Experimental workflow for evaluating this compound's effect on osteoclastogenesis.

References

- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.6. Tartrate-Resistant Acid Phosphatase (TRAP) STAINING [bio-protocol.org]

- 4. Frontiers | this compound inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity [frontiersin.org]

- 5. This compound inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Maximizing Dehydromiltirone Extraction Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Dehydromiltirone from Salvia miltiorrhiza (Danshen).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of this compound?

A1: The extraction efficiency of this compound is primarily influenced by a combination of factors, including the choice of solvent, extraction temperature, extraction time, and the physical characteristics of the plant material.[1][2][3] Optimizing these parameters is crucial for maximizing the yield.

Q2: Which extraction methods are most effective for this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have shown to be highly effective for extracting tanshinones, including this compound, from Salvia miltiorrhiza.[1][2][4][5] These methods generally offer higher yields and shorter extraction times compared to conventional methods like maceration or soxhlet extraction.

Q3: What is the recommended solvent for this compound extraction?

A3: Ethanol, particularly in an aqueous solution (e.g., 60-80% ethanol), is a commonly recommended solvent for the extraction of tanshinones.[5] The polarity of the solvent is a critical factor, and ethanol provides a good balance for dissolving this compound while minimizing the co-extraction of highly polar impurities.

Q4: How does temperature affect the stability and yield of this compound during extraction?

A4: Higher temperatures can increase the solubility and diffusion rate of this compound, potentially leading to a higher yield.[1] However, excessively high temperatures can cause degradation of thermolabile compounds.[5] It is essential to find an optimal temperature that maximizes extraction efficiency without compromising the stability of the target compound. For instance, in ultrasound-assisted extraction, a temperature of around 50°C has been found to be effective.[1]

Q5: Can the physical state of the Salvia miltiorrhiza raw material impact the extraction yield?

A5: Yes, the particle size of the raw material plays a significant role. A smaller particle size increases the surface area available for solvent interaction, which can enhance the extraction efficiency.[6] Therefore, grinding the dried plant material to a fine powder is a recommended pre-treatment step.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low this compound Yield | 1. Inappropriate solvent selection. 2. Suboptimal extraction temperature or time. 3. Insufficient grinding of the plant material. 4. Inefficient extraction method. | 1. Use a solvent with appropriate polarity, such as 60-80% ethanol.[5] 2. Optimize temperature and time based on the chosen method (refer to protocols below). For UAE, try 50°C for 30 minutes.[1] 3. Grind the Salvia miltiorrhiza roots to a fine powder (e.g., 60-80 mesh).[6] 4. Consider using advanced methods like UAE, MAE, or SFE for improved efficiency.[1][2][4] |

| Co-extraction of Impurities | 1. Solvent is too polar or non-polar. 2. Extraction time is excessively long. | 1. Adjust the ethanol concentration. A slightly less polar solvent might reduce the extraction of highly polar impurities. 2. Reduce the extraction time. Shorter extraction times with methods like UAE or MAE can be more selective. |

| Degradation of this compound | 1. Exposure to high temperatures for a prolonged period. 2. Exposure to light. 3. Inappropriate pH of the extraction solvent. | 1. Use lower temperatures and shorter extraction times.[5] Consider methods that allow for efficient extraction at moderate temperatures. 2. Protect the extraction mixture and the final extract from direct light.[7] 3. Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can promote degradation.[7] |

| Poor Reproducibility of Results | 1. Inconsistent raw material quality. 2. Variation in extraction parameters. 3. Inconsistent sample preparation. | 1. Source high-quality, standardized Salvia miltiorrhiza material. 2. Precisely control all extraction parameters (temperature, time, solvent ratio, etc.). 3. Ensure consistent particle size and sample weight for each extraction. |

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for the extraction of active compounds from Salvia miltiorrhiza.

Materials:

-

Dried Salvia miltiorrhiza root powder (60-80 mesh)

-

75% Ethanol in deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Salvia miltiorrhiza root and place it in a 250 mL flask.

-

Add 100 mL of 75% ethanol (solid-to-liquid ratio of 1:10 g/mL).

-

Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 200 W.

-

Conduct the extraction at a constant temperature of 50°C for 30 minutes.[1]

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Concentrate the supernatant using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

Microwave-Assisted Extraction (MAE) of this compound

This protocol provides a general guideline for MAE of tanshinones.

Materials:

-

Dried Salvia miltiorrhiza root powder (60-80 mesh)

-

86% Ethanol in deionized water

-

Microwave extraction system

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 5 g of powdered Salvia miltiorrhiza root and place it in a microwave extraction vessel.

-

Add 190 mL of 86% ethanol (solid-to-liquid ratio of 1:38 g/mL).[2]

-

Seal the vessel and place it in the microwave extractor.

-

Set the microwave power to 1200 W and the extraction time to 12 minutes.[2]

-

After the extraction is complete, allow the vessel to cool to room temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure.

Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines the basic steps for SFE. Optimal parameters can vary based on the specific equipment.

Materials:

-

Dried Salvia miltiorrhiza root powder (60-80 mesh)

-

Supercritical fluid extractor

-

CO₂ (food grade)

-

Co-solvent (e.g., ethanol)

Procedure:

-

Load the ground Salvia miltiorrhiza root powder into the extraction vessel.

-

Pressurize the system with CO₂ to the desired pressure (e.g., 200-300 bar).[8]

-

Heat the extraction vessel to the set temperature (e.g., 40-60°C).[9]

-

Introduce a co-solvent like ethanol if necessary to increase the polarity of the supercritical fluid.

-

Allow the supercritical CO₂ to pass through the plant material for the set extraction time.

-

Depressurize the CO₂ in the separator vessel, causing the this compound to precipitate.

-

Collect the extracted material from the separator.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Salvia miltiorrhiza

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Key Advantages | Reference |

| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | 50 | 30 | High efficiency, reduced time and energy consumption. | [1] |

| Microwave-Assisted Extraction (MAE) | 86% Ethanol | N/A (Power: 1200W) | 12 | Rapid extraction, higher yields, lower solvent use. | [2] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 40-60 | Variable | Environmentally friendly, high selectivity, solvent-free extract. | [8][9] |

| Conventional Reflux | 60% Ethanol | Reflux Temp. | 90 | Simple setup, low cost. | [5] |

Note: Yields are highly dependent on the specific compound being quantified and the analytical method used. The data presented here are based on optimized conditions for related compounds from the same plant source.

Visualizations

Caption: A generalized workflow for the extraction of this compound.

References

- 1. Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted extraction, characterization of a polysaccharide from Salvia miltiorrhiza Bunge and its antioxidant effects via ferroptosis-mediated activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the Microwave-assisted Extraction of Efficacious Ingredients in Salvia Mltiorrhiza Bunge [cjcu.jlu.edu.cn]

- 5. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openbiomedicalengineeringjournal.com [openbiomedicalengineeringjournal.com]

- 7. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. vaseljena.ues.rs.ba:8443 [vaseljena.ues.rs.ba:8443]

Overcoming Dehydromiltirone instability in cell culture media.

Welcome to the technical support center for Dehydromiltirone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitates when I add it to my cell culture medium. What is causing this?

A1: this compound is a lipophilic compound with poor water solubility. It is typically dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock solution is diluted into an aqueous environment like cell culture media or PBS, the this compound can precipitate out of solution if its final concentration exceeds its solubility limit in the media. To avoid this, it is recommended to make serial dilutions and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to minimize solvent toxicity to the cells.

Q2: I've noticed a decrease in the expected biological activity of this compound in my longer-term experiments. Could the compound be degrading in the media?

A2: Yes, this is a strong possibility. This compound belongs to the tanshinone class of compounds, which are known to be unstable in aqueous solutions. The degradation can be influenced by factors such as temperature, pH, and exposure to light. For instance, a related compound, Tanshinone IIA, is known to be unstable at high temperatures and when exposed to light.[1] It is likely that this compound also degrades over time in cell culture conditions (37°C, neutral pH), leading to a reduction in its effective concentration and biological activity.

Q3: How can I improve the stability of this compound in my cell culture experiments?

A3: To improve stability, you can consider the following strategies:

-

Use of Antioxidants: this compound, as a phenolic compound, is susceptible to oxidation. Including antioxidants in your cell culture medium can help to mitigate this. Common antioxidants used in cell culture include Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E).

-

Minimize Light Exposure: Protect your this compound solutions and cell cultures from direct light by using amber-colored tubes and wrapping culture vessels in foil.

-

Prepare Fresh Working Solutions: For each experiment, prepare fresh dilutions of this compound from a frozen stock solution. Avoid storing diluted solutions for extended periods.

-

pH Consideration: While cell culture media have a defined pH, be mindful that the stability of phenolic compounds can be pH-dependent.

Q4: What is the recommended solvent and storage condition for this compound stock solutions?

A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Powdered this compound should be stored at -20°C.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation upon dilution in media | Final concentration exceeds solubility in the aqueous medium. | - Perform serial dilutions of the DMSO stock solution.- Ensure the final DMSO concentration is below 0.5%.- Gently vortex the medium while adding the this compound solution. |

| Inconsistent experimental results | Degradation of this compound in the working solution or during the experiment. | - Prepare fresh working solutions for each experiment.- Add an antioxidant (e.g., Ascorbic Acid or Trolox) to the cell culture medium.- Protect cultures from light.- Minimize the time the compound is in the incubator by refreshing the medium with freshly prepared this compound for longer experiments. |

| Loss of biological activity over time | Compound degradation in the cell culture medium at 37°C. | - Conduct a stability study to determine the degradation rate of this compound under your specific experimental conditions.- Consider more frequent media changes with fresh compound for long-term cultures.- Co-administer with a stabilizing agent like an antioxidant. |

| Cell toxicity observed at expected non-toxic doses | - DMSO toxicity at high concentrations.- Formation of cytotoxic degradation products. | - Ensure the final DMSO concentration is not toxic to your specific cell line (typically <0.5%).- Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.- Use antioxidants to prevent the formation of potentially toxic oxidative degradation products. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Cell culture medium

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Tare a sterile, amber-colored microcentrifuge tube on an analytical balance.

-

Carefully weigh a small amount of this compound powder (e.g., 2.8 mg for 1 mL of a 10 mM solution; MW = 280.36 g/mol ).

-

Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To prevent precipitation, add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing.

-

Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.

-

Use the freshly prepared working solutions immediately.

-

Protocol 2: Stability Assessment of this compound in Cell Culture Media by HPLC

This protocol provides a general framework for assessing the stability of this compound. Specific parameters such as the mobile phase composition and gradient may need to be optimized.

Materials:

-

This compound

-

Cell culture medium of interest (e.g., DMEM)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or acetic acid (for mobile phase modification)

-

Sterile centrifuge tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Sample Preparation:

-

Prepare a working solution of this compound in the cell culture medium at a known concentration (e.g., 10 µM).

-

Distribute the solution into several sterile tubes. One tube will be your time zero (T=0) sample.

-

Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

-

-

HPLC Analysis:

-

For each time point, inject an equal volume of the this compound-containing medium onto the HPLC system.

-

Example HPLC Conditions (based on methods for other tanshinones): [2][3]

-

Mobile Phase A: Water with 0.02% phosphoric acid[2] or 0.5% acetic acid.[3]

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1 mL/min[2]

-

Detection Wavelength: 270 nm[2]

-

Column Temperature: 30°C[2]

-